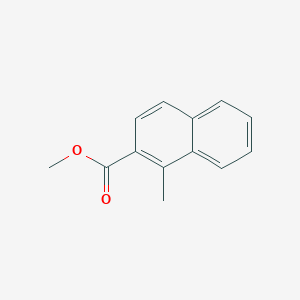

Methyl 1-methyl-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCOLHYGLMOBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73721-17-2 |

Source

|

| Record name | methyl 1-methylnaphthalene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-methyl-2-naphthalenecarboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-Naphthalenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1-methyl-2-naphthalenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document emphasizes practical, field-proven insights into the most reliable synthetic routes, focusing on the causality behind experimental choices and the establishment of self-validating protocols. The primary focus is on the Grignard-based synthesis, with a comparative discussion of alternative routes such as the oxidation of dimethylnaphthalene precursors and the hydrolysis of cyanonaphthalene intermediates. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of the methodologies are provided to equip researchers with the necessary knowledge for the successful synthesis of this target molecule.

Introduction and Strategic Overview

1-Methyl-2-naphthalenecarboxylic acid is a substituted polycyclic aromatic carboxylic acid. Its rigid, bicyclic scaffold and the specific substitution pattern of a methyl and a carboxylic acid group in a 1,2-relationship make it an attractive starting material for the synthesis of complex molecular architectures. These include potential pharmaceutical agents, where the naphthalene core can mimic or interact with biological targets, and advanced materials, where its photophysical or liquid crystalline properties can be exploited.

The synthesis of 1-methyl-2-naphthalenecarboxylic acid presents a classic challenge in regioselectivity. The key is to introduce the carboxylic acid functionality at the C2 position of a 1-methylnaphthalene scaffold. This guide will explore three primary synthetic strategies, with a detailed focus on the most robust and widely applicable method.

The choice of a synthetic route is often a balance between the availability of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. This guide will provide the necessary data and rationale to make an informed decision based on these factors.

Comparative Analysis of Synthetic Strategies

Three primary retrosynthetic disconnections for 1-methyl-2-naphthalenecarboxylic acid are considered:

-

Route A: Grignard-based Synthesis: Formation of a carbon-carbon bond by the carboxylation of a Grignard reagent derived from a halogenated 1-methylnaphthalene.

-

Route B: Oxidation of 1,2-Dimethylnaphthalene: Selective oxidation of the C2-methyl group of a 1,2-dimethylnaphthalene precursor.

-

Route C: Nitrile Hydrolysis Pathway: Hydrolysis of a 2-cyano-1-methylnaphthalene intermediate.

The following table summarizes the key aspects of each route:

| Parameter | Route A: Grignard-based Synthesis | Route B: Oxidation of 1,2-Dimethylnaphthalene | Route C: Nitrile Hydrolysis Pathway |

| Starting Material | 2-Bromo-1-methylnaphthalene | 1,2-Dimethylnaphthalene | 1-Methyl-2-naphthylamine |

| Key Transformation | Grignard reagent formation and carboxylation | Selective methyl group oxidation | Diazotization, Sandmeyer reaction, and nitrile hydrolysis |

| Number of Steps | 2 (from the bromo-precursor) | 1 | 3 |

| Key Challenges | Anhydrous conditions for Grignard reaction | Poor regioselectivity of the oxidation | Handling of diazonium salts and toxic cyanide reagents |

| Overall Yield | Generally good to high | Variable, often low due to over-oxidation or lack of selectivity | Moderate |

| Scalability | Readily scalable | Challenging to scale due to selectivity issues | Scalable with appropriate safety precautions |

Based on this analysis, Route A (Grignard-based Synthesis) is presented as the recommended and most detailed methodology in this guide due to its reliability, predictability, and generally good yields.

Recommended Synthetic Pathway: Grignard-based Synthesis

The Grignard-based approach is a classic and highly effective method for the formation of carboxylic acids from aryl halides. The overall strategy involves the formation of an organomagnesium intermediate (a Grignard reagent) from 2-bromo-1-methylnaphthalene, followed by its reaction with carbon dioxide and subsequent acidic workup.

Mechanistic Rationale

The reaction proceeds in three main stages:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromo-1-methylnaphthalene. This reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The resulting 1-methyl-2-naphthylmagnesium bromide is a potent nucleophile.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice). This forms a magnesium carboxylate salt.

-

Acidic Workup: The addition of a strong acid protonates the carboxylate salt, yielding the final 1-methyl-2-naphthalenecarboxylic acid and water-soluble magnesium salts, which are easily removed during workup.

The following diagram illustrates the overall workflow:

Caption: Workflow for the Grignard-based synthesis.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of α-naphthoic acid found in Organic Syntheses.[1]

Materials:

-

2-Bromo-1-methylnaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Inert gas supply (nitrogen or argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Part A: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a mechanical stirrer. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until violet iodine vapors are observed. This activates the magnesium surface. Allow the flask to cool.

-

Reaction Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of 2-bromo-1-methylnaphthalene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the 2-bromo-1-methylnaphthalene solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromo-1-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey to brownish solution is the Grignard reagent, 1-methyl-2-naphthylmagnesium bromide.

Part B: Carboxylation and Workup

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath to below 0 °C. While stirring vigorously, carefully add crushed dry ice in small portions. An excess of dry ice is used to ensure complete reaction. The reaction mixture will become a thick slurry.

-

Quenching: After the addition of dry ice is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic and all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts.

-

Base Wash: Wash the combined organic layers with 1 M NaOH solution (3 x 50 mL). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

-

Acidification and Isolation: Cool the combined aqueous basic extracts in an ice bath and acidify with concentrated HCl until a precipitate forms and the solution is strongly acidic (pH < 2). Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water and dry. Recrystallize the solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 1-methyl-2-naphthalenecarboxylic acid.

Alternative Synthetic Routes: A Critical Evaluation

While the Grignard-based synthesis is highly recommended, it is instructive for the research scientist to understand the potential and pitfalls of alternative routes.

Route B: Oxidation of 1,2-Dimethylnaphthalene

The direct oxidation of a methyl group on an aromatic ring to a carboxylic acid is a powerful transformation. However, in the case of 1,2-dimethylnaphthalene, achieving selective oxidation of the C2-methyl group over the C1-methyl group is a significant challenge with common chemical oxidants.

Mechanistic Considerations:

The C1 position (alpha) of naphthalene is generally more reactive towards electrophilic attack than the C2 position (beta). This can also influence the reactivity of the attached methyl groups. However, steric hindrance from the peri-hydrogen at the C8 position can affect reactions at the C1-methyl group. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions. Strong oxidants like potassium permanganate or nitric acid under harsh conditions can lead to over-oxidation, cleaving the aromatic ring to form phthalic acid derivatives, or oxidation of both methyl groups.[2][3] Milder, more selective oxidizing agents are required.

Caption: Potential products from the oxidation of 1,2-dimethylnaphthalene.

Challenges and Outlook:

While some microbial and enzymatic systems have shown selectivity in the oxidation of dimethylnaphthalenes, these methods are often not practical for general organic synthesis labs.[4][5][6] The development of a selective and high-yielding chemical oxidation for this transformation remains an area of research.

Route C: Nitrile Hydrolysis Pathway

This multi-step approach involves the conversion of a primary amine to a nitrile via the Sandmeyer reaction, followed by hydrolysis.[7][8]

Synthetic Sequence:

-

Starting Material: The synthesis would begin with 1-methyl-2-naphthylamine.

-

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group, yielding 2-cyano-1-methylnaphthalene.

-

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.[9]

Challenges and Outlook:

This route is synthetically viable but has several practical considerations. The synthesis of the starting amine, 1-methyl-2-naphthylamine, may require a multi-step process itself. Diazonium salts can be unstable and potentially explosive if not handled at low temperatures. The use of stoichiometric copper(I) cyanide, a highly toxic reagent, requires stringent safety precautions. While this route offers a viable alternative, the Grignard-based synthesis is generally preferred for its fewer steps and avoidance of highly toxic reagents.

Conclusion

This technical guide has provided a detailed examination of the synthesis of 1-methyl-2-naphthalenecarboxylic acid. The Grignard-based synthesis from 2-bromo-1-methylnaphthalene stands out as the most reliable, scalable, and well-understood method for researchers in both academic and industrial settings. The detailed experimental protocol provided, adapted from established and trusted sources, offers a clear pathway to the successful synthesis of this valuable compound. While alternative routes through oxidation and nitrile hydrolysis exist, they present significant challenges in selectivity and handling of hazardous reagents, respectively. By understanding the mechanistic principles and practical considerations of each route, researchers are well-equipped to make informed decisions and efficiently access 1-methyl-2-naphthalenecarboxylic acid for their scientific endeavors.

References

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1389-1425. [Link]

-

Miyachi, N., Tanaka, T., Suzuki, T., Hotta, Y., & Omori, T. (1993). Microbial oxidation of dimethylnaphthalene isomers. Applied and Environmental Microbiology, 59(5), 1504–1506. [Link]

-

Selivanov, B. A., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. [Link]

-

Eaton, R. W., & Chapman, P. J. (1995). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 61(11), 4033-4038. [Link]

-

Gilman, H., & St. John, N. B. (1931). α-Naphthoic acid. Organic Syntheses, 11, 80. [Link]

-

Gardner, J. H., & Naylor, C. A., Jr. (1936). Phthalaldehydic acid. Organic Syntheses, 16, 71. [Link]

-

Bijudas, K., & Santhosh, K. C. (2017). Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. Journal of Chemical and Pharmaceutical Sciences, 10(1), 323-327. [Link]

-

Fieser, L. F., & Holmes, N. L. (1936). α-Naphthoic Acid. Organic Syntheses, 16, 59. [Link]

-

Reshetnikov, S. M., et al. (2012). Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase. Applied and Environmental Microbiology, 68(7), 3468-3475. [Link]

- Google Patents. (1975). Process for hydrolysis of nitriles.

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jchps.com [jchps.com]

- 4. prepchem.com [prepchem.com]

- 5. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Esterification of 1-Methyl-2-naphthalenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The esterification of 1-methyl-2-naphthalenecarboxylic acid presents a significant synthetic challenge due to the profound steric hindrance imposed by the peri-relationship between the 1-methyl group and the 2-carboxyl functionality. This guide provides a comprehensive analysis of suitable esterification strategies, moving beyond classical methods to focus on robust protocols designed for sterically encumbered substrates. We will dissect the mechanistic underpinnings of the Fischer-Speier esterification and detail its limitations in this context. The core of this guide is an in-depth exploration of superior activation-based methodologies, namely the Steglich esterification and the Mitsunobu reaction. Detailed experimental protocols, comparative data, and decision-making workflows are provided to empower researchers to select and execute the optimal strategy for their specific synthetic goals.

Introduction: The Challenge of a Sterically Congested Substrate

1-Methyl-2-naphthalenecarboxylic acid is a valuable synthetic intermediate whose utility is often predicated on its conversion to various ester derivatives. The unique structural feature of this molecule is the spatial proximity of the C1-methyl group to the C2-carboxylic acid. This arrangement creates a sterically crowded environment around the carbonyl carbon, which is the electrophilic center for esterification.

Consequently, standard synthetic approaches often fail or provide disappointingly low yields. The methyl group acts as a steric shield, impeding the approach of the alcohol nucleophile. This necessitates a shift from equilibrium-driven processes requiring harsh conditions to kinetically-favored reactions that proceed under mild conditions through the formation of highly reactive intermediates. This guide will explore the causality behind these experimental choices, providing the technical foundation for successful synthesis.

Methodology Review & Mechanistic Insights

The Fischer-Speier Esterification: A Baseline for Comparison

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium process that typically requires an excess of the alcohol and often the removal of water to drive the reaction toward the ester product, in accordance with Le Châtelier's principle.[3][4][5]

Mechanism: The reaction proceeds through several equilibrium steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][6]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]

-

Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by deprotonation of the resulting protonated ester.[4][6]

Caption: The mechanistic pathway of Fischer-Speier Esterification.

Application to 1-Methyl-2-naphthalenecarboxylic Acid: For this substrate, Step 2 (Nucleophilic Attack) is severely impeded by the C1-methyl group. To achieve a reasonable reaction rate, high temperatures and prolonged reaction times are often necessary, which can lead to substrate decomposition or side reactions. While feasible for simple, unhindered alcohols, this method is generally not the preferred route for this specific acid.

Steglich Esterification: Activation of the Carboxylic Acid

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] This protocol is exceptionally effective for coupling sterically demanding substrates under mild, neutral conditions.[7][9][10]

Mechanism: The success of this method lies in its catalytic cycle which circumvents the low reactivity of the hindered acid.

-

Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[7][9]

-

DMAP Interception: DMAP, a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea. This crucial step prevents a slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[7][9]

-

"Active Ester" Formation: The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate, often called an "active ester".[7][8]

-

Nucleophilic Attack: The alcohol, even a sterically hindered one, can now efficiently attack the activated acyl group of the pyridinium intermediate.

-

Product Formation: The final products are the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. The DMAP catalyst is regenerated.

Caption: Simplified workflow of the Mitsunobu Reaction.

Applicability: While famous for stereochemical inversion, the Mitsunobu reaction is also highly effective for coupling sterically hindered partners. [11]The use of reagents like ADDP can further enhance yields for bulky substrates compared to traditional DEAD. [12]The main challenge is the removal of the triphenylphosphine oxide and reduced azodicarboxylate byproducts during purification.

Comparative Analysis & Method Selection

Choosing the appropriate method depends on the specific alcohol, the required scale, and the tolerance for different reaction conditions and byproducts.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Driving Principle | Equilibrium-driven; Acid Catalysis | Carboxylic Acid Activation | Alcohol Activation |

| Substrate Scope | Poor for hindered acids/tertiary alcohols [1] | Excellent for hindered acids & alcohols [8][9] | Excellent for primary/secondary alcohols; good for hindered partners [13][11] |

| Reaction Conditions | Harsh (High Temp, Strong Acid) | Mild (0 °C to RT, Neutral) [10] | Mild (0 °C to RT, Neutral) |

| Key Reagents | H₂SO₄ or TsOH | DCC/EDC, DMAP (catalytic) | PPh₃, DEAD/ADDP |

| Primary Byproduct(s) | Water | DCU / EDU (Urea) | Ph₃P=O, Hydrazine derivative |

| Byproduct Removal | Aqueous extraction | Filtration | Chromatography / Extraction |

| Yield Potential (Hindered) | Low to Moderate | High to Excellent | High to Excellent |

| Key Limitation | Low reactivity for hindered substrates | Stoichiometric coupling agent; Urea byproduct | Stoichiometric reagents; Byproduct purification can be difficult |

Decision-Making Workflow

Caption: Workflow for selecting an appropriate esterification method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification of 1-Methyl-2-naphthalenecarboxylic Acid with Ethanol

This protocol provides a robust method for achieving high yields under mild conditions.

-

Reagents:

-

1-Methyl-2-naphthalenecarboxylic acid (1.0 eq)

-

Ethanol (1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Sintered glass funnel or Celite pad for filtration

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-2-naphthalenecarboxylic acid (1.0 eq), ethanol (1.5 eq), and DMAP (0.1 eq). [7] 2. Solvent Addition: Add anhydrous DCM to dissolve the components (target concentration of 0.2 M). Stir until a homogeneous solution is formed.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exotherm and minimize side reactions.

-

DCC Addition: In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: a. Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. [7] b. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM. [7] c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 1-methyl-2-naphthoate.

-

Protocol 2: Fischer Esterification (Baseline Method)

This protocol is provided for comparative purposes and is best suited for simple, robust alcohols where yield is not the primary concern.

-

Reagents:

-

1-Methyl-2-naphthalenecarboxylic acid (1.0 eq)

-

Methanol (large excess, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-naphthalenecarboxylic acid in a large excess of methanol. [14] 2. Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise while stirring.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8-16 hours. [14]The reaction should be monitored by TLC.

-

Work-up and Purification: a. Cool the reaction to room temperature and carefully pour it into a beaker containing ice water. b. Neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases (pH ~7). [14] c. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to yield methyl 1-methyl-2-naphthoate.

-

Conclusion

The esterification of 1-methyl-2-naphthalenecarboxylic acid is a classic case study in overcoming steric hindrance in organic synthesis. While the traditional Fischer-Speier esterification provides a pathway, its efficacy is severely limited by the sterically congested nature of the substrate. For researchers and drug development professionals requiring reliable and high-yielding syntheses, activation-based methods are unequivocally superior. The Steglich esterification offers an excellent, mild, and robust protocol with the primary advantage of a simple filtration-based removal of its major byproduct. The Mitsunobu reaction provides an equally mild and powerful alternative, particularly when specific stereochemical outcomes are desired for the alcohol component. By understanding the mechanistic principles behind each method, scientists can make informed, causality-driven decisions to efficiently achieve their synthetic targets.

References

-

Yuan, J., et al. (2011). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Fiveable (n.d.). Steglich Esterification Definition. Fiveable. Available at: [Link]

-

Khan Academy (2019). Esterification of Carboxylic Acids. YouTube. Available at: [Link]

-

Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Available at: [Link]

-

Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Scribd (n.d.). Steglich Esterification Guide. Scribd. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

-

Tapolcsányi, P., et al. (2001). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

-

North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

-

Organic Chemistry Portal (2019). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts (2023). Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

An In-depth Technical Guide to the Preparation of Methyl 1-methyl-2-naphthoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-2-naphthoate, a key intermediate in pharmaceutical and materials science. We will delve into the strategic considerations for its preparation, focusing on two primary synthetic routes: the Grignard reaction with subsequent esterification and direct methylation strategies. This document will furnish researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the methodologies and mechanistic claims.

Table of Contents

-

Introduction: The Significance of this compound

-

Strategic Synthesis Design

-

Synthetic Route 1: Grignard-Mediated Carboxylation and Esterification

-

3.1. Mechanistic Rationale

-

3.2. Detailed Experimental Protocol

-

-

Synthetic Route 2: Direct Esterification of 1-methyl-2-naphthoic acid

-

4.1. Mechanistic Considerations

-

4.2. Detailed Experimental Protocol

-

-

Purification and Characterization

-

5.1. Chromatography and Recrystallization

-

5.2. Spectroscopic Analysis (NMR, IR, MS)

-

-

Safety Considerations

-

References

Introduction: The Significance of this compound

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science due to their rigid, aromatic scaffold that can engage in π-stacking interactions with biological targets.[1] The introduction of a methyl group, often referred to as the "magic methyl" effect, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, solubility, and binding affinity.[2][3] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Its strategic importance lies in the specific placement of the methyl and ester functionalities on the naphthalene core, which allows for diverse subsequent chemical transformations. This guide aims to provide a robust and reliable framework for the preparation of this key intermediate.

Strategic Synthesis Design

The preparation of this compound can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and purity requirements. Two of the most logical and field-proven strategies are:

-

Route 1: Grignard-Mediated Carboxylation and Esterification: This classic approach involves the formation of a Grignard reagent from a suitable brominated naphthalene precursor, followed by carboxylation with carbon dioxide and subsequent esterification. This method is highly versatile and reliable for constructing the carboxylic acid intermediate.

-

Route 2: Direct Esterification of 1-methyl-2-naphthoic acid: If the corresponding carboxylic acid is readily available, direct esterification offers a more streamlined synthesis. Various esterification methods can be employed, each with its own advantages and limitations.

This guide will provide detailed protocols for both approaches, allowing researchers to select the most appropriate method for their specific needs.

Synthetic Route 1: Grignard-Mediated Carboxylation and Esterification

This two-step process is a fundamental and highly effective method for the synthesis of aryl carboxylic acids and their esters.

Mechanistic Rationale

The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction.[4][5] The Grignard reagent is formed by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[4][5] The resulting organomagnesium halide behaves as a strong nucleophile and a strong base.

The synthesis proceeds through the following key steps:

-

Formation of the Grignard Reagent: 1-Bromo-2-methylnaphthalene reacts with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form 1-methyl-2-naphthylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents react readily with water.[4]

-

Carboxylation: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (often from dry ice) to form a magnesium carboxylate salt.

-

Acidification and Esterification: Acidic workup protonates the carboxylate salt to yield 1-methyl-2-naphthoic acid. This intermediate is then esterified, typically under acidic conditions (Fischer esterification) with methanol, to produce the final product, this compound.

Caption: Workflow for Grignard-mediated synthesis.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-methylnaphthalene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Dry ice (solid carbon dioxide)

-

Concentrated sulfuric acid

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Step 1: Preparation of 1-methyl-2-naphthylmagnesium bromide (Grignard Reagent)

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylnaphthalene in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Esterification

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-2-naphthoic acid.

-

To the crude acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Bromo-2-methylnaphthalene | 221.10 | 1.0 | As required |

| Magnesium | 24.31 | 1.2 | Calculated |

| Methanol | 32.04 | Excess | As required |

Table 1: Stoichiometry for Grignard-based synthesis.

Synthetic Route 2: Direct Esterification of 1-methyl-2-naphthoic acid

This approach is more direct if the starting carboxylic acid is commercially available or has been synthesized separately.

Mechanistic Considerations

Several methods are available for the direct esterification of carboxylic acids.[6]

-

Fischer Esterification: This is a classic acid-catalyzed esterification. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.[6]

-

Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride. The acid chloride then readily reacts with methanol to form the ester. This is a high-yielding method but requires handling of the corrosive and moisture-sensitive thionyl chloride.[6][7]

-

Alkylation with Iodomethane: The carboxylate salt of the acid can be prepared using a base (e.g., potassium carbonate) and then alkylated with iodomethane.[6][8]

Caption: Overview of direct esterification methods.

Detailed Experimental Protocol (Fischer Esterification)

Materials:

-

1-methyl-2-naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-2-naphthoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-methyl-2-naphthoic acid | 186.21 | 1.0 | As required |

| Methanol | 32.04 | Excess | As required |

| Sulfuric Acid | 98.08 | Catalytic | ~0.1 |

Table 2: Stoichiometry for Fischer esterification.

Purification and Characterization

Chromatography and Recrystallization

The crude product from either synthetic route will likely require purification.

-

Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the ester. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[8]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain highly pure material.

Spectroscopic Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group attached to the ring, and a singlet for the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons, singlet for ring-CH₃, singlet for O-CH₃ |

| ¹³C NMR | Resonances for all carbons, including ester C=O |

| IR | Strong C=O stretch (~1720-1740 cm⁻¹) |

| MS | Molecular ion peak corresponding to C₁₃H₁₂O₂ |

Table 3: Expected Spectroscopic Data for this compound.

Safety Considerations

-

General Precautions: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

Handling of Reagents:

-

Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and protic solvents.

-

Diethyl Ether and THF: Are highly flammable and should be used in a well-ventilated fume hood away from ignition sources.

-

Thionyl Chloride: Is corrosive and toxic. It should be handled with extreme care in a fume hood.

-

Concentrated Acids: Are corrosive and should be handled with appropriate care.

-

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion and Future Outlook

This guide has provided two robust and well-established methods for the preparation of this compound. The choice between the Grignard-based approach and direct esterification will depend on the specific needs and resources of the researcher. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful synthesis and purification of this important chemical intermediate. The availability of reliable synthetic routes to compounds like this compound is crucial for advancing research in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new technologies.

References

-

Attenburrow, J., Elliott, D. F., & Penny, G. F. (1948). 77. Esters of 1-Hydroxy-2-naphthoic Acid, and Naphthol-blue Dyes therefrom. Journal of the Chemical Society (Resumed), 310. [Link]

-

Chemsrc. (2025). methyl 2-naphthoate. Retrieved from [Link]

-

Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. [Link]

- Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

- Google Patents. (n.d.). Process for methylating naphthalene.

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-2-naphthol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-naphthoate. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Retrieved from [Link]

-

SciSpace. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wang, Y., et al. (2021). A Novel TLR4 Inhibitor DB03476 Rescued Renal Inflammation in Acute Kidney Injury Model. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

World of Molecules. (n.d.). methyl 1,4,8-trimethoxy-3-methyl-2-naphthoate. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of Organic Chemistry, 88(21), 15286–15295. [Link]

-

Zhang, Z., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. leah4sci.com [leah4sci.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. 77. Esters of 1-hydroxy-2-naphthoic acid, and naphthol-blue dyes therefrom - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Characterization of Methyl 1-methyl-2-naphthoate

An In-depth Technical Guide to the

Abstract: This technical guide provides a comprehensive framework for the definitive characterization of Methyl 1-methyl-2-naphthoate, a substituted naphthalene derivative. While this specific molecule is not extensively documented in public literature, this guide establishes a robust analytical strategy by leveraging established principles and validated methodologies for closely related aromatic esters and naphthalene compounds. The protocols and interpretive guidance herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing a multi-technique, self-validating approach to ensure structural confirmation and purity assessment. We will detail the synergistic use of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Introduction: The Analytical Imperative

The precise characterization of any chemical entity is fundamental to its application, whether in materials science, synthetic chemistry, or pharmaceutical development. For a molecule like this compound, a derivative of naphthoic acid, a complete analytical profile is essential to confirm its identity, establish its purity, and predict its chemical behavior. The presence of the naphthalene core, a methyl ester functional group, and an additional methyl substituent on the aromatic ring creates a unique structural and electronic environment.

Predicted Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties. While experimental data for this compound is scarce, we can predict its properties based on its structure and data from analogous compounds like Methyl 2-naphthoate.

| Property | Predicted Value / Information | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₃H₁₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned | Compound is not commonly indexed. |

| Appearance | White to off-white solid | Naphthalene derivatives like Methyl 2-naphthoate are crystalline solids.[1] |

| Melting Point (°C) | ~70-85 | Methyl 2-naphthoate has a melting point of 75-77 °C.[2] The additional methyl group may slightly alter this. |

| Boiling Point (°C) | >290 | Methyl 2-naphthoate has a boiling point of 290 °C.[2] |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Acetone); Insoluble in water. | Typical for aromatic esters. |

Chromatographic Analysis for Purity and Separation

Chromatography is the cornerstone of purity assessment, separating the target compound from starting materials, byproducts, and residual solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the preferred method for volatile, thermally stable compounds like this compound. It provides not only retention time (a measure of purity) but also a mass spectrum that serves as a structural fingerprint. The choice of a mid-polarity column (e.g., DB-5MS or SE-54) is a field-proven selection, offering excellent resolution for a wide range of aromatic compounds.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.[4]

-

GC Conditions:

-

Column: 30 m x 0.25 mm i.d. x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C in splitless mode.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Integrate the peak area of the total ion chromatogram (TIC) to determine the percentage purity. Analyze the mass spectrum of the main peak to confirm identity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For non-volatile impurities or for preparative-scale purification, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is the workhorse for separating compounds of intermediate polarity. The mobile phase, typically a mixture of acetonitrile and water, is selected to provide optimal retention and peak shape. A photodiode array (PDA) detector is crucial as it provides UV spectral data, which can help distinguish between naphthalene-containing compounds and other impurities.[6]

Spectroscopic Elucidation of Molecular Structure

Spectroscopy provides the definitive evidence for the compound's covalent structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying functional groups. For an aromatic ester, we apply the "Rule of Three," which points to three intense peaks corresponding to the C=O stretch and two C-O stretches.[7] The conjugation of the carbonyl group with the naphthalene ring is expected to lower the C=O stretching frequency compared to a saturated ester.[8][9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale and Expected Appearance |

| 3100-3000 | Aromatic C-H Stretch | Multiple weak to medium peaks. |

| 2960-2850 | Aliphatic C-H Stretch | Weak peaks from the two -CH₃ groups. |

| ~1720 | C=O Carbonyl Stretch | Very Strong, Sharp . Lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[7][8] |

| 1600, 1580, 1500 | Aromatic C=C Stretch | Medium to strong, sharp peaks characteristic of the naphthalene ring. |

| ~1280 | Asymmetric C-C-O Stretch | Strong . Part of the ester "Rule of Three" fingerprint.[7] |

| ~1120 | Symmetric O-C-C Stretch | Strong . The final peak of the ester fingerprint.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The predicted chemical shifts are based on established values for naphthalene derivatives and the known electronic effects of methyl and ester substituents.[10][11][12][13][14]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H-8 | The peri proton (H-8) is deshielded by the ester group at C-2 and the methyl group at C-1. |

| ~7.9-8.1 | Multiplet | 2H | H-4, H-5 | Aromatic protons experiencing deshielding from the fused ring system. |

| ~7.4-7.6 | Multiplet | 3H | H-3, H-6, H-7 | Remaining aromatic protons in the mid-range of the aromatic region. |

| ~3.95 | Singlet | 3H | O-CH ₃ | Typical chemical shift for a methyl ester. |

| ~2.70 | Singlet | 3H | Ar-CH ₃ | Chemical shift for a methyl group attached directly to an aromatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O | Carbonyl carbon of the ester group. |

| ~135-130 | Quaternary Carbons | Aromatic carbons with no attached protons (e.g., C-1, C-2, C-4a, C-8a). |

| ~130-124 | CH Carbons | Aromatic carbons with attached protons. |

| ~52 | O-C H₃ | Methyl carbon of the ester group. |

| ~20 | Ar-C H₃ | Methyl carbon attached to the naphthalene ring. |

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Mass Spectrometry (MS)

Expertise & Experience: When performed via a GC-MS system, the mass spectrum provides the molecular weight and fragmentation pattern. For aromatic methyl esters, characteristic fragmentation pathways include the loss of the methoxy radical (•OCH₃) and the entire carbomethoxy group (•COOCH₃). High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a mass measurement with high accuracy and precision. While hard ionization like EI is excellent for creating a fragmentation library, soft ionization techniques can be used to confirm the molecular ion if it is weak or absent in the EI spectrum.[15][16]

Predicted Mass Spectrum (EI)

| m/z Value | Proposed Fragment | Rationale |

| 200 | [M]⁺• | Molecular Ion Peak . Should be clearly visible. |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical (likely from the Ar-CH₃). |

| 169 | [M - •OCH₃]⁺ | Alpha-cleavage, loss of the methoxy radical. A very common and often strong peak for methyl esters. |

| 141 | [M - •COOCH₃]⁺ | Loss of the entire carbomethoxy group, resulting in the methylnaphthalene cation. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene ring system. |

Integrated Characterization Workflow

Sources

- 1. Methyl 2-Naphthoate | CymitQuimica [cymitquimica.com]

- 2. METHYL 2-NAPHTHOATE | 2459-25-8 [amp.chemicalbook.com]

- 3. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Esters [quimicaorganica.org]

- 10. rsc.org [rsc.org]

- 11. 2-METHYL-1-NAPHTHOL(7469-77-4) 1H NMR [m.chemicalbook.com]

- 12. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Methylnaphthalene(91-57-6) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. jeol.com [jeol.com]

- 16. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Methyl 1-methyl-2-naphthoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, a precise understanding of a molecule's three-dimensional structure is fundamental to comprehending its function and interactions. This guide provides a comprehensive analysis of the NMR spectroscopic characteristics of Methyl 1-methyl-2-naphthoate, a substituted naphthalene derivative.

As complete, publicly available experimental spectra for this specific compound are not available, this guide will employ a foundational, expert-driven approach. We will first analyze the known NMR data of structurally related precursor molecules, 1-methylnaphthalene and methyl 2-naphthoate.[1][2] Based on established principles of substituent effects in NMR spectroscopy, we will then provide a detailed, predicted analysis for the target molecule, this compound. This predictive methodology mirrors the real-world workflow of chemists and spectroscopists when encountering novel compounds, providing a robust framework for structural verification.

This document is structured to serve as a practical reference, detailing the predicted ¹H and ¹³C NMR spectra, the logic behind these predictions, and the 2D NMR experiments (COSY, HSQC, HMBC) that would be essential for confirming the assignments. A rigorous, step-by-step experimental protocol for acquiring this data is also provided, ensuring that this guide is not only theoretical but also immediately applicable in a laboratory setting.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure and standard IUPAC numbering for this compound are presented below. This numbering system will be used for all subsequent spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the naphthalene core. The electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃) at C2 and the electron-donating, sterically bulky methyl group (-CH₃) at C1 are the primary influences.

-

H8 (δ ~8.10 ppm, d, J ≈ 8.5 Hz): The proton at the C8 position is expected to be the most downfield-shifted aromatic proton. This is due to a significant peri interaction with the methyl group at C1. This steric compression deshields the H8 proton. It will appear as a doublet due to coupling with H7.

-

H4 (δ ~7.95 ppm, d, J ≈ 8.5 Hz): The H4 proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it. It will appear as a doublet from coupling to H3.

-

H5 (δ ~7.90 ppm, d, J ≈ 8.5 Hz): This proton is in a position analogous to the alpha protons of unsubstituted naphthalene and is expected to be in the typical downfield region for naphthalenic systems. It will appear as a doublet from coupling to H6.

-

H6 & H7 (δ ~7.50-7.65 ppm, m): These two protons are on the unsubstituted ring and are expected to have chemical shifts similar to those in 1-methylnaphthalene.[1] They will likely appear as a complex multiplet due to mutual coupling and coupling with their respective neighbors (H5 and H8).

-

H3 (δ ~7.40 ppm, d, J ≈ 8.5 Hz): The H3 proton is adjacent to the C4 proton and will appear as a doublet. Its chemical shift is influenced by the C2-ester group, but less so than H4.

-

-OCH₃ (δ ~3.95 ppm, s): The methyl ester protons are expected to appear as a sharp singlet in the typical range for such functional groups.

-

1-CH₃ (δ ~2.70 ppm, s): The protons of the methyl group at C1 will appear as a singlet. Its chemical shift is slightly downfield due to being attached to an aromatic ring.[3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted by considering the electronic effects of the substituents on the aromatic carbons.

-

C=O (δ ~168.0 ppm): The carbonyl carbon of the ester group will be the most downfield signal.

-

C1, C2, C4a, C8a (δ ~130.0-138.0 ppm): These are the quaternary carbons of the naphthalene ring system. Their exact assignment would require 2D NMR data, but they are expected in this region. C1 and C2 will be influenced directly by the substituents.

-

C4, C5, C8 (δ ~127.0-129.0 ppm): These are protonated aromatic carbons. C8 and C4 are expected to be the most downfield of this group due to the peri effect and proximity to the ester, respectively.

-

C3, C6, C7 (δ ~124.0-126.0 ppm): These protonated carbons are generally more shielded compared to the alpha-positions (C4, C5, C8).

-

-OCH₃ (δ ~52.5 ppm): The methyl carbon of the ester group.

-

1-CH₃ (δ ~20.0 ppm): The methyl carbon at the C1 position, appearing in the aliphatic region.[4]

Summary of Predicted NMR Data

| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

| H3 | 7.40 | d | 124.5 |

| H4 | 7.95 | d | 128.8 |

| H5 | 7.90 | d | 128.5 |

| H6 | 7.50-7.65 | m | 125.5 |

| H7 | 7.50-7.65 | m | 126.0 |

| H8 | 8.10 | d | 127.5 |

| 1-CH₃ | 2.70 | s | 20.0 |

| O-CH₃ | 3.95 | s | 52.5 |

| C=O | - | - | 168.0 |

| C1 | - | - | 134.0 |

| C2 | - | - | 132.0 |

| C4a | - | - | 133.0 |

| C8a | - | - | 135.0 |

Confirmation via 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the following correlations:

-

H3 with H4

-

H5 with H6

-

H6 with H7

-

H7 with H8

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would definitively link the proton signals to their attached carbons (e.g., H3 to C3, H4 to C4, etc.), and the methyl protons to their respective methyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by identifying long-range (typically 2-3 bond) correlations between protons and carbons.[5][6] It is crucial for assigning quaternary carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Structural Elucidation:

-

1-CH₃ Protons: Correlations from these protons to C1 (suppressed one-bond), C2 (two-bond), and C8a (three-bond) would firmly establish the position of the C1-methyl group and its relation to the ester-substituted ring.

-

H8 Proton: A three-bond correlation to C1 and a two-bond correlation to C8a would confirm the assignment of H8 and its proximity to the C1-methyl group.

-

-OCH₃ Protons: A strong two-bond correlation to the carbonyl carbon (C=O) would confirm the ester functionality.

-

H4 Proton: A three-bond correlation to the quaternary carbon C2 would confirm the connectivity around the ester group.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality NMR data for a small molecule like this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[7][8]

-

Mass Measurement: Accurately weigh 5-10 mg of the purified compound for ¹H NMR. For ¹³C and 2D NMR experiments, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). This solvent is standard for many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) provides a convenient chemical shift reference.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution; vortexing or gentle warming may be applied if necessary.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is sufficient.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup & Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer.

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans (or more, depending on concentration).

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Use standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

-

Optimize spectral widths in both dimensions to cover the relevant proton and carbon chemical shift ranges.

-

For HMBC, the long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.[5]

-

The number of scans and increments will determine the experiment time and resolution; typically, these experiments run from 30 minutes to several hours.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Reference the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.

-

Analysis: Integrate the ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the final structural assignment.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, expert-level framework for understanding and obtaining the NMR spectroscopic data for this compound. By leveraging data from analogous compounds and applying fundamental principles of NMR theory, we have constructed a detailed prediction of the ¹H and ¹³C spectra. The significance of 2D correlation experiments, particularly HMBC, in confirming the molecular structure and assigning quaternary carbons has been highlighted. The provided experimental protocol offers a robust, step-by-step methodology for researchers to acquire high-quality, reproducible data. This predictive and methodological approach serves as a valuable tool for the characterization of this and other novel substituted naphthalene systems in a research and development setting.

References

-

PubChem. 1-Methylnaphthalene | C11H10 | CID 7002. National Center for Biotechnology Information. Available from: [Link]

-

Hartmann, H., & Yu, X. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. ChemistrySelect. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Available from: [Link]

-

PubChem. Methyl 2-naphthoate | C12H10O2 | CID 137605. National Center for Biotechnology Information. Available from: [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Supporting Information for Scientific Publications. General Information. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

SpectraBase. 1-Methylnaphthalene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000531 1-methylnaphthalene at BMRB. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Available from: [Link]

-

Montelione, G. T., et al. (2003). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available from: [Link]

-

Nanalysis. NMR sample preparation guidelines. Available from: [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available from: [Link]

-

Weizmann Institute of Science. Long-range heteronuclear correlation. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

University of Wisconsin-Madison. H-C multiple-bond correlations: HMBC. Available from: [Link]

-

YouTube. HMBC spectrum | Heteronuclear Multiple Bond Correlation. Available from: [Link]

-

ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Available from: [Link]

-

PubChem. 1-Methyl-2-naphthol | C11H10O | CID 95939. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 19: HMBC. Available from: [Link]

Sources

- 1. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]

- 4. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 5. chem.as.uky.edu [chem.as.uky.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

Mass Spectrometry Analysis of Methyl 1-methyl-2-naphthoate: A Technical Guide